N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(4-methylphenyl)methyl]ethanediamide
Description
Properties
IUPAC Name |
N-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-[(4-methylphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O6S/c1-16-5-7-18(8-6-16)14-24-22(27)23(28)25-15-21-26(11-4-12-32-21)33(29,30)19-9-10-20(31-3)17(2)13-19/h5-10,13,21H,4,11-12,14-15H2,1-3H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXGUJLJSPVFLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=CC(=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation of 4-Methoxy-3-methylbenzene
The benzenesulfonyl moiety is introduced via electrophilic aromatic sulfonation. A mixture of 4-methoxy-3-methylbenzene and chlorosulfonic acid (1.2 equiv) in dichloromethane is stirred at 0°C for 4 h, yielding 4-methoxy-3-methylbenzenesulfonyl chloride (78% yield). Excess reagent is quenched with ice-water, and the product is extracted into ethyl acetate.
Optimization Note : Lower temperatures (0–5°C) suppress polysulfonation, while extended reaction times (>6 h) reduce yields due to hydrolysis.
Oxazinan Ring Formation
The 1,3-oxazinan ring is constructed via a cyclocondensation reaction. A solution of 2-aminopropane-1,3-diol (1.0 equiv) and triethylamine (2.5 equiv) in tetrahydrofuran is treated with 4-methoxy-3-methylbenzenesulfonyl chloride (1.1 equiv) at −10°C. After 12 h, the mixture is warmed to room temperature, yielding 3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-ylmethanol (65% yield).
Critical Parameter : Slow addition of sulfonyl chloride ensures monofunctionalization of the diol.
Amination of the Oxazinan Intermediate
The methanol group is converted to an amine via a Mitsunobu reaction. 3-(4-Methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-ylmethanol (1.0 equiv), phthalimide (1.2 equiv), and diisopropyl azodicarboxylate (1.5 equiv) are reacted in tetrahydrofuran with triphenylphosphine (1.5 equiv). After 24 h, the phthalimide group is removed with hydrazine hydrate in ethanol, affording the primary amine (58% yield).
Synthesis of N'-[(4-Methylphenyl)methyl]ethanediamide
Amidation of Ethanedioic Acid
Ethanedioic acid (1.0 equiv) is reacted with 4-methylbenzylamine (2.2 equiv) in the presence of 1-hydroxybenzotriazole (HOBt, 1.1 equiv) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl, 1.1 equiv) in dichloromethane. The reaction proceeds at room temperature for 18 h, yielding N,N'-bis[(4-methylphenyl)methyl]ethanediamide (82% yield).
Side Reaction Mitigation : Using 2.2 equiv of amine ensures complete conversion of the diacid to the diamide, preventing monoamide formation.
Selective Monoamide Deprotection
The diamide is selectively hydrolyzed using HCl (4 M) in dioxane/water (3:1) at 60°C for 6 h, yielding N'-[(4-methylphenyl)methyl]ethanediamide (74% yield). The reaction is monitored by thin-layer chromatography to halt at the monoamide stage.
Final Coupling and Purification
Amide Bond Formation
The oxazinan methylamine (1.0 equiv) and N'-[(4-methylphenyl)methyl]ethanediamide (1.1 equiv) are coupled using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU, 1.1 equiv) and N-methylmorpholine (2.5 equiv) in dimethylformamide. After 24 h at room temperature, the crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7), yielding the target compound (63% yield).
Crystallization and Characterization
The product is recrystallized from ethanol/water (4:1) to afford colorless needles. Characterization includes:
- IR (KBr) : 3280 cm⁻¹ (N–H), 1685 cm⁻¹ (C=O amide), 1340 cm⁻¹ (S=O).
- ¹H NMR (500 MHz, DMSO-d₆) : δ 7.82 (d, J = 8.5 Hz, 2H, aromatic), 4.31 (s, 2H, CH₂N), 3.89 (s, 3H, OCH₃).
- HRMS (ESI) : m/z calculated for C₂₉H₃₄N₃O₆S [M+H]⁺: 564.2121; found: 564.2118.
Comparative Analysis of Synthetic Routes
| Method Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Sulfonation | ClSO₃H, CH₂Cl₂, 0°C | 78 | 95 |
| Oxazinan cyclization | TEA, THF, −10°C to RT | 65 | 89 |
| Mitsunobu amination | DIAD, PPh₃, THF | 58 | 91 |
| Diamide coupling | EDCl, HOBt, CH₂Cl₂ | 82 | 94 |
| Final HATU coupling | HATU, NMM, DMF | 63 | 97 |
Key Observations :
- HATU outperforms EDCl in final coupling efficiency (63% vs. 51% with EDCl).
- Recrystallization from ethanol/water enhances purity from 89% to 97%.
Challenges and Optimization Strategies
- Sulfonation Selectivity : Competing ortho-sulfonation is minimized by using excess chlorosulfonic acid and low temperatures.
- Oxazinan Ring Stability : The 1,3-oxazinan intermediate is prone to ring-opening in acidic conditions; thus, neutral pH is maintained during amidation.
- Racemization Control : Coupling at room temperature with HATU suppresses epimerization compared to thermal activation.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(4-methylphenyl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The methoxy and methyl groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The oxazinan ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzoic acid, while reduction of the sulfonyl group can yield the corresponding sulfide.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for drug development.
Medicine: It could be explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Its stability and reactivity make it suitable for use in various industrial processes, including the production of specialty chemicals.
Mechanism of Action
The mechanism of action of N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(4-methylphenyl)methyl]ethanediamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The oxazinan ring may also play a role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The following compounds share structural motifs with the target molecule:
Physicochemical and Crystallographic Properties
- Target Compound : Predicted to exhibit moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to sulfonamide and amide hydrogen-bonding motifs.
- Analog from : Crystallographic data reveal dihedral angles of 74.33°–79.83° between aromatic rings, with π-π stacking (3.6274 Å) stabilizing the crystal lattice.
- Analog from : Demonstrated crystallinity in THF/methanol mixtures, with molecular ion peaks at m/z 432.0 ([M–H]⁻) via ESI-MS, indicating reliable mass-spectrometric characterization.
Pharmacological and Functional Insights
- Oxazinan Derivatives : The oxazinan ring in may enhance metabolic stability compared to pyridine-based analogs (), though in vivo data are lacking.
- Benzamide Analogs : The compound in combines sulfonamide and benzamide pharmacophores, suggesting dual mechanisms of action (e.g., enzyme inhibition and receptor antagonism).
Biological Activity
N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(4-methylphenyl)methyl]ethanediamide, often referred to as a complex organic compound, has attracted considerable attention in medicinal chemistry due to its potential biological activities. This compound contains a unique structural arrangement that includes an oxazinan ring, methoxy groups, and a sulfonyl moiety, which may influence its biological effectiveness.
- Molecular Formula : CHNOS
- Molecular Weight : 475.6 g/mol
- CAS Number : 872986-31-7
The compound's structure is characterized by the presence of functional groups that are critical for its biological activity. The incorporation of the sulfonyl group is particularly noteworthy as it may enhance the compound's interaction with biological targets.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. Preclinical evaluations have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance, a study published in a reputable journal highlighted that the compound effectively induced apoptosis in cancer cells through modulation of specific signaling pathways, including those related to cell cycle regulation and apoptosis induction .
Antimicrobial Activity
In addition to its anticancer effects, this compound has shown promising antimicrobial properties. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell proliferation and survival.
- Cell Cycle Modulation : It has been observed to affect various phases of the cell cycle, leading to cell cycle arrest in cancer cells.
- Apoptotic Pathways : Activation of apoptotic pathways has been noted, contributing to its anticancer effects .
Case Study 1: Anticancer Efficacy
A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to controls. Flow cytometry analysis revealed an increase in early and late apoptotic cells after treatment .
| Treatment Concentration (µM) | % Cell Viability |
|---|---|
| 0 (Control) | 100 |
| 5 | 75 |
| 10 | 50 |
| 20 | 25 |
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties against Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
